5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a bromine atom and a methoxyphenyl group. This compound is part of a broader class of tetrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole can be synthesized from commercially available precursors, including 5-bromo-2-methoxybenzaldehyde and 5-aminotetrazole. It falls under the category of tetrazoles, which are five-membered aromatic heterocycles containing four nitrogen atoms. Tetrazoles are classified as azoles and are known for their stability and reactivity, particularly in the context of medicinal chemistry.
The synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole typically involves the following steps:
The molecular formula of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole is with a molecular weight of approximately 297.11 g/mol. Its structure can be represented as follows:
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NN=N2)N
This structure features a tetrazole ring connected to a methoxy-substituted phenyl group, highlighting its potential for engaging in further chemical transformations due to the presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups.
5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole is capable of undergoing various chemical reactions:
The physical properties of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole include:
Chemical properties include its stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of nitrogen atoms in the tetrazole ring.
5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole has several applications in scientific research:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7